Serotonin hydrogen maleate Serotonin hydrogen maleate
Brand Name: Vulcanchem
CAS No.: 18525-25-2
VCID: VC21341949
InChI: InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol

Serotonin hydrogen maleate

CAS No.: 18525-25-2

Cat. No.: VC21341949

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Serotonin hydrogen maleate - 18525-25-2

CAS No. 18525-25-2
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
IUPAC Name 3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key LTEXAUVYLLADEB-BTJKTKAUSA-N
Isomeric SMILES C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(=C\C(=O)[O-])\C(=O)O
SMILES C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
Canonical SMILES C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(=CC(=O)[O-])C(=O)O

Chemical Identity and Structure

Serotonin hydrogen maleate (CAS: 18525-25-2) is a salt formed by the combination of serotonin (5-hydroxytryptamine) and maleic acid in a 1:1 ratio. The compound is officially described as 3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid, highlighting its molecular composition. This salt formation enhances stability, improves handling characteristics, and provides consistent properties for research applications .

Physical and Chemical Properties

Serotonin hydrogen maleate presents as a crystalline solid with distinct physicochemical properties that differentiate it from free serotonin and other serotonin salts. Its molecular and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Serotonin Hydrogen Maleate

PropertyValue
CAS Number18525-25-2
Molecular FormulaC₁₄H₁₆N₂O₅
Molecular Weight292.29 g/mol
Melting Point154-158°C (dec.)
Boiling Point416.1°C at 760 mmHg
Flash Point205.4°C
AppearanceCrystalline solid

The compound maintains the core structural characteristics of serotonin—an indole ring with a hydroxyl group at position 5 and a 2-aminoethyl side chain at position 3—while the maleate component forms an ionic bond with the primary amino group .

Synthesis and Biochemical Context

Biological Synthesis of Serotonin

Understanding the biological synthesis of serotonin provides important context for the significance of serotonin hydrogen maleate. In living organisms, serotonin is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic process:

  • L-tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), with TPH1 expressed in peripheral tissues and TPH2 specific to neurons. This rate-limiting reaction requires oxygen and tetrahydrobiopterin as cofactors .

  • 5-HTP is subsequently decarboxylated to form serotonin by aromatic amino acid decarboxylase (AADC), a reaction requiring pyridoxal phosphate (vitamin B6) as a cofactor .

This biochemical pathway is crucial for maintaining normal serotonin levels in the brain and peripheral tissues, with dysregulation implicated in various neuropsychiatric and gastrointestinal disorders .

Laboratory Preparation of Serotonin Hydrogen Maleate

The laboratory synthesis of serotonin hydrogen maleate typically involves first producing serotonin, followed by salt formation with maleic acid. One described laboratory method for serotonin synthesis utilizes Aspergillus niger and Psilocybe coprophila as biological catalysts in a multi-step process starting from tryptophan . The salt is then formed by reacting purified serotonin with maleic acid under controlled conditions to yield serotonin hydrogen maleate .

Advantages of the Maleate Salt Form

The maleate salt formation offers several advantages over free serotonin:

  • Enhanced stability against oxidative degradation

  • Improved solubility in various solvents

  • Consistent composition for standardized research applications

  • Better crystallinity for precise weighing and handling

  • Extended shelf-life under proper storage conditions

Biochemical and Pharmacological Significance

Serotonin as a Neurotransmitter

Serotonin functions as a critical neurotransmitter in the central nervous system, influencing numerous physiological processes and behaviors. The hydrogen maleate salt maintains the same pharmacological profile as serotonin once in solution, making it valuable for research into serotonergic mechanisms .

Serotonin mediates its effects through interaction with multiple receptor subtypes (5-HT1 through 5-HT7), with diverse downstream signaling pathways. Notable receptor interactions include:

  • 5-HT1A receptors: Predominantly inhibitory G-protein coupled receptors that reduce neuronal excitability

  • 5-HT2A receptors: Excitatory receptors involved in cognitive processes, perception, and mood regulation

  • 5-HT4 receptors: Associated with learning, memory, and gastrointestinal function

Research has demonstrated positive correlations between 5-HT4 receptor binding and neural responses to emotional stimuli, highlighting the importance of serotonergic signaling in emotional processing .

Peripheral Functions of Serotonin

Beyond the central nervous system, serotonin plays crucial roles in multiple physiological systems:

  • Gastrointestinal function: Approximately 90% of the body's serotonin is synthesized by enterochromaffin cells in the gut, regulating motility and secretion

  • Cardiovascular system: Influences blood pressure, heart rate, and platelet aggregation

  • Adipose tissue: Regulates white and brown adipose tissue function, with effects on lipogenesis and thermogenesis

The maleate salt form provides a stable source of serotonin for investigating these diverse physiological roles in research settings.

Metabolism and Pharmacokinetics

Metabolic Pathways

The metabolism of serotonin primarily involves:

  • Oxidative deamination by monoamine oxidase (MAO), particularly the MAO-A subtype, which has higher affinity for serotonin compared to MAO-B, converting it to 5-hydroxyindole acetaldehyde

  • Conversion of 5-hydroxyindole acetaldehyde to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (particularly ALDH2)

  • Excretion of 5-HIAA in urine, serving as a biomarker for serotonin production and metabolism

Understanding these metabolic pathways is essential for interpreting experimental results involving serotonin hydrogen maleate.

Research Applications

Analytical and Reference Standard

Serotonin hydrogen maleate serves as an important analytical standard for chromatographic and spectroscopic methods aimed at detecting and quantifying serotonin in biological samples .

Receptor Binding Studies

The compound is utilized in receptor binding assays to investigate the affinity and selectivity of various serotonergic ligands. For example, studies with lisuride, a G protein-biased serotonin 5-HT2A receptor agonist, have examined differential effects on motor performance and various ethological behaviors .

Comparison with Other Serotonin Salts

Serotonin can form various salt forms, with hydrogen maleate and hydrogenoxalate being among the more commonly used in research. These different salt forms present distinct physicochemical properties that may influence their suitability for specific applications.

Table 3: Comparison of Serotonin Hydrogen Maleate and Hydrogenoxalate

PropertySerotonin Hydrogen MaleateSerotonin Hydrogenoxalate
CAS Number18525-25-23036-16-6
Molecular FormulaC₁₄H₁₆N₂O₅C₁₂H₁₄N₂O₅
Molecular Weight292.29 g/mol266.25 g/mol
Melting Point154-158°C (dec.)195-200°C (dec.)
Boiling Point416.1°C416.1°C

Both salt forms maintain the pharmacological properties of serotonin while offering improved stability and handling characteristics compared to the free base .

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